
(R)-1-(Naphthalen-2-yl)ethanamine hydrochloride
Overview
Description
®-1-(Naphthalen-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C12H14ClN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethanamine group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Naphthalen-2-yl)ethanamine hydrochloride typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of chemical reactions to introduce the ethanamine group. This can be achieved through Friedel-Crafts alkylation, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Amine Formation: The intermediate product is then subjected to reductive amination, where an amine group is introduced. This step often involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Naphthalen-2-yl)ethanamine hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-1-(Naphthalen-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can modify the ethanamine group, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes.
Scientific Research Applications
Synthesis of Cinacalcet
One of the primary applications of (R)-1-(naphthalen-2-yl)ethanamine hydrochloride is its role as an intermediate in the synthesis of cinacalcet, a drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease. The compound's optical purity is crucial for the efficacy and safety of the final pharmaceutical product. Methods for resolving racemic mixtures to obtain high-purity enantiomers have been developed, achieving enantiomeric excess values greater than 95% with yields around 30% .
Antifungal Activity
Research has demonstrated that derivatives of (R)-1-(naphthalen-2-yl)ethanamine exhibit antifungal properties against various pathogens, including Cryptococcus neoformans and Trichophyton mentagrophytes. In vitro studies have shown that certain N-benzyl-N-methyl derivatives possess significant antifungal activity, suggesting potential therapeutic applications in treating fungal infections .
The synthesis of this compound can be achieved through several methods, including:
- Chiral Resolution : Utilizing D-(-)-tartaric acid as a resolving agent to separate enantiomers from racemic mixtures.
- Asymmetric Synthesis : Direct synthesis from chiral precursors or through alkylation reactions involving naphthalene derivatives .
Case Study: Antifungal Activity Evaluation
A study investigated the antifungal efficacy of various N-benzyl-N-methyl derivatives of (R)-1-(naphthalen-2-yl)ethanamine against C. neoformans and T. mentagrophytes. The results indicated that specific modifications to the naphthalene ring significantly enhanced antifungal activity, highlighting the importance of structural optimization in drug design .
Case Study: Cinacalcet Synthesis Optimization
In another study focused on optimizing the synthesis of cinacalcet, researchers utilized this compound as a key intermediate, achieving high yields and purity through improved resolution techniques. This advancement not only streamlined the production process but also reduced costs associated with raw materials .
Mechanism of Action
The mechanism of action of ®-1-(Naphthalen-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The naphthalene ring can participate in π-π stacking interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-yl)ethanamine hydrobromide
- Naphthalene-1-ylmethanamine
- Naphthalene-2-ylmethanamine
Uniqueness
®-1-(Naphthalen-2-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of ®-1-(Naphthalen-2-yl)ethanamine hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(R)-1-(Naphthalen-2-yl)ethanamine hydrochloride, also known as (R)-naphthylethanamine hydrochloride, is a chiral amine with potential biological significance. This compound is structurally related to various biologically active molecules and has been the subject of research due to its interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H14ClN
- CAS Number : 82572-03-0
- Molecular Weight : 215.7 g/mol
The biological activity of this compound is primarily attributed to its ability to act on neurotransmitter systems and its potential antimicrobial properties. The compound's structure allows it to interact with various receptors and enzymes, influencing physiological processes.
Neurotransmitter Interaction
Research indicates that this compound may modulate the activity of neurotransmitters such as serotonin and dopamine. Such interactions can lead to effects on mood, cognition, and behavior, making it a candidate for further exploration in neuropharmacology.
Antimicrobial Activity
Studies have shown that derivatives of naphthylamines exhibit antifungal and antibacterial properties. For example, related compounds have demonstrated significant in vitro activity against strains of Candida neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum . The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.
In Vitro Studies
A study published in the European Journal of Medicinal Chemistry evaluated chiral N-benzyl-N-methyl derivatives of naphthalenamines for their antifungal activity. The results showed that certain derivatives exhibited significant inhibition against fungal pathogens .
Compound | Activity Against C. neoformans | Activity Against T. mentagrophytes | Activity Against T. rubrum |
---|---|---|---|
(R)-1-(Naphthalen-2-yl)ethanamine | Moderate | Moderate | Low |
N-benzyl derivative | High | High | Moderate |
Case Studies
In a cohort study examining the effects of naphthylamine exposure, researchers noted an increased incidence of bladder cancer among workers exposed to 2-naphthylamine, highlighting the potential risks associated with naphthalene derivatives . While this compound is not directly linked to these findings, it underscores the importance of understanding the biological implications of naphthalene-based compounds.
Q & A
Q. What synthetic methodologies are optimal for producing high-purity (R)-1-(Naphthalen-2-yl)ethanamine hydrochloride with enantiomeric control?
Basic Research Focus
The synthesis typically involves a multi-step process:
Friedel-Crafts acylation of naphthalene with acetyl chloride to form 2-acetylnaphthalene.
Reductive amination using a chiral catalyst (e.g., Rhodium with chiral ligands) to introduce the amine group stereoselectively.
Resolution with chiral resolving agents like (R)-mandelic acid to isolate the desired (R)-enantiomer. Industrial-scale processes employ continuous flow reactors for consistent yield and purity .
Racemization of the undesired (S)-enantiomer using acidic conditions (e.g., HCl/EtOH) to maximize overall yield.
Key Data :
Step | Yield (%) | Purity (ee%) | Method |
---|---|---|---|
Reductive Amination | 75–80 | 90–95 | Asymmetric catalysis |
Resolution | 60–65 | >99.8 | Chiral HPLC |
Q. How can structural and stereochemical integrity be validated for this compound?
Basic Research Focus
Use orthogonal analytical techniques:
- NMR : Compare aromatic proton shifts (δ 7.2–8.5 ppm for naphthalene) and amine proton coupling patterns to confirm stereochemistry .
- Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol mobile phase to verify enantiopurity (>99.8% ee) .
- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 215.1 (free base) and chloride adducts .
Q. What advanced strategies resolve contradictions in reported pharmacological activity data for this compound?
Advanced Research Focus
Discrepancies in receptor binding studies may arise from:
- Enantiomeric impurities : Re-analyze samples using chiral HPLC to rule out contamination by the (S)-enantiomer .
- Assay conditions : Optimize buffer pH (e.g., 7.4 for physiological relevance) and validate using orthogonal assays (e.g., surface plasmon resonance vs. radioligand binding) .
- Metabolic interference : Pre-treat liver microsomes (e.g., CYP450 inhibitors) to assess stability in vitro .
Q. How does this compound interact with neurotransmitter receptors?
Advanced Research Focus
Mechanistic studies suggest:
- Dopamine D2 receptors : Competitive binding (IC₅₀ = 120 nM) via hydrophobic interactions with the naphthalene ring .
- Serotonin transporters (SERT) : Moderate inhibition (Ki = 450 nM) due to the amine group’s protonation at physiological pH .
Methodology : - Radioligand displacement assays : Use [³H]-spiperone for D2 receptors and [³H]-citalopram for SERT .
- Molecular docking : Simulate interactions with receptor crystal structures (e.g., PDB ID: 6CM4) .
Q. What computational approaches predict the metabolic stability of this compound?
Advanced Research Focus
- In silico CYP450 metabolism prediction : Tools like Schrödinger’s QikProp identify vulnerable sites (e.g., naphthalene C1 for oxidation) .
- MD simulations : Analyze binding persistence with D2 receptors over 100 ns trajectories to correlate with in vivo half-life .
Q. How do structural modifications influence the biological activity of analogs?
Advanced Research Focus
SAR Studies :
Analog | Modification | Activity (D2 IC₅₀) | Notes |
---|---|---|---|
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine | Halogen substitution | 95 nM | Increased lipophilicity enhances CNS penetration |
(R)-1-(4-Methylthiophenyl)ethanamine | Methylthio group | 220 nM | Reduced potency due to steric hindrance |
(S)-Enantiomer | Stereochemistry | >1,000 nM | Inactive at D2 receptors |
Q. What in vitro models are suitable for toxicological profiling?
Advanced Research Focus
- HepG2 cells : Assess hepatotoxicity via ATP depletion assays (EC₅₀ = 250 µM) .
- hERG inhibition assay : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ = 1.2 µM) .
Q. How can enantiomeric cross-contamination be minimized during large-scale synthesis?
Advanced Research Focus
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction chirality in real-time .
- Crystallization control : Seed reactions with pure (R)-enantiomer crystals to suppress (S)-formation .
Properties
IUPAC Name |
(1R)-1-naphthalen-2-ylethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9H,13H2,1H3;1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJSCAQZYGXVIL-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2C=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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